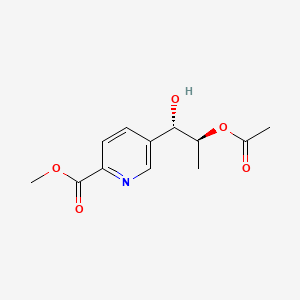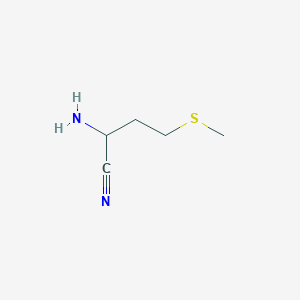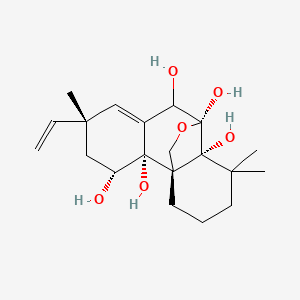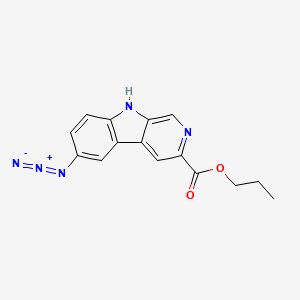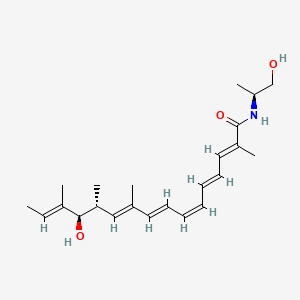
Myxalamid D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myxalamid D is a fatty amide.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Chemical Structure
Myxalamids, including Myxalamid D, are recognized for their role as potent inhibitors of the eukaryotic electron transport chain. The biosynthesis gene cluster of myxalamids was identified in Myxococcus xanthus, revealing insights into the chemical structure and production process of these compounds. This discovery connected primary and secondary metabolism, highlighting the biochemical pathways involved in Myxalamid D production (Bode et al., 2007).
Antifungal Properties
Myxalamid D demonstrates significant antifungal properties. Novel metabolites related to Myxalamid D were isolated from the myxobacterium Cystobacter fuscus, showing considerable antifungal activity. These findings suggest the potential use of Myxalamid D and its derivatives in developing new antifungal agents (Kundim et al., 2004).
Biosynthetic Pathways
In-depth research into the biosynthesis of 2′-O-methylmyxalamide D, a derivative of Myxalamid D, has been conducted. The study identified a biosynthetic gene cluster in Cystobacter fuscus, which is crucial for the synthesis of Myxalamid D. This research enhances our understanding of the enzymatic processes and genetic components involved in producing this compound (Feng et al., 2006).
Secondary Metabolite Discovery
The exploration of secondary metabolites from Myxococcus xanthus using LC-MS/MS profiling identified compounds analogous to the Myxalamid series, including Myxalamid D. This study underscores the potential of high-throughput screening methods in discovering novel microbial secondary metabolites, which could include new forms or derivatives of Myxalamid D (Kim et al., 2009).
Combined Polyketide Synthase/Non-Ribosomal Peptide Synthetase
Research into the myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sga15 revealed that Myxalamid D is formed by a combined polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This finding is pivotal for understanding how Myxalamid D is synthesized and offers a gateway for producing novel antibiotics through combinatorial biosynthesis (Silakowski et al., 2001).
Eigenschaften
Produktname |
Myxalamid D |
|---|---|
Molekularformel |
C23H35NO3 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8-,12-10+,13-11+,17-15+,18-7+,19-14+/t20-,21+,22+/m1/s1 |
InChI-Schlüssel |
SJFXXCHPVOUCOT-GWBIGIMOSA-N |
Isomerische SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |
Kanonische SMILES |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Synonyme |
myxalamid D myxalamide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



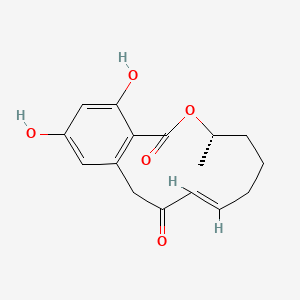
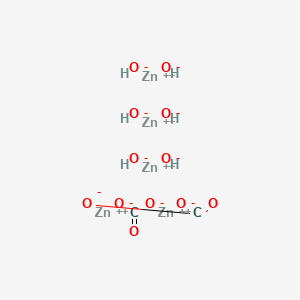
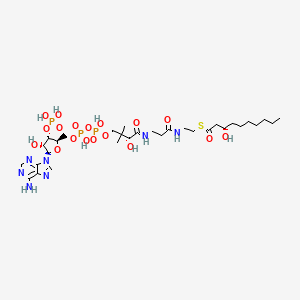
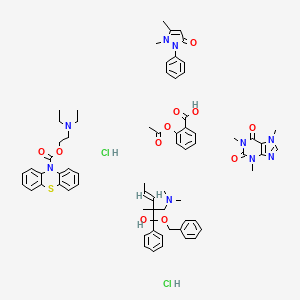
![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)
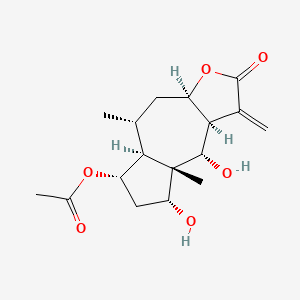
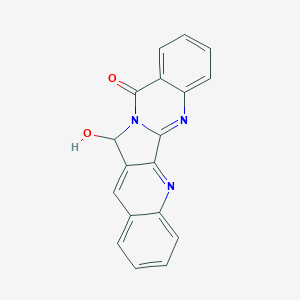
![7-hydroxy-1-(1-hydroxyethyl)-8-methyl-2,3,8,9a,10,12a-hexahydro-6H-benzo[cd]furo[2',3':5,6]pyrano[3,4-g]pyrrolo[1,2-a]indole-6,11(1H)-dione](/img/structure/B1246586.png)
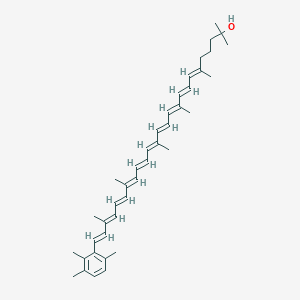
![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)
